molecular formula C12H21BN2O2 B1586576 1-Propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 827614-69-7

1-Propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No. B1586576
M. Wt: 236.12 g/mol
InChI Key: BKLGYJWLZWMIDO-UHFFFAOYSA-N
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Description

“1-Propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole” is a chemical compound with the molecular formula C12H21BN2O2 . It appears as a white to light yellow powder or crystal . It is also known by other names such as “2-(1-Isopropyl-1H-pyrazol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” and "1-Isopropyl-1H-pyrazole-4-boronic Acid Pinacol Ester" .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H21BN2O2/c1-6-9-15-10(7-8-14-15)13-16-11(2,3)12(4,5)17-13/h7-8H,6,9H2,1-5H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 236.12 . It is a solid at 20°C . It has a melting point range of 41.0 to 45.0°C . It is soluble in methanol .

Scientific Research Applications

Synthesis and Characterization

1-Propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole serves as a critical raw material in synthesizing various organic compounds. Studies demonstrate its use in the synthesis and characterization of different organic intermediates. For instance, Liao et al. (2022) and Yang et al. (2021) explored the synthesis of compounds where this pyrazole acts as a precursor, confirmed by techniques like FT-IR, NMR, MS spectroscopies, and X-ray diffraction. Density Functional Theory (DFT) calculations have been used to validate molecular structures, showing consistency with X-ray diffraction results (Liao et al., 2022), (Yang et al., 2021).

Role in Medicinal Chemistry

The compound is also pivotal in medicinal chemistry, particularly in synthesizing biologically active compounds. Kong et al. (2016) describe its application in creating intermediates for drugs like crizotinib. Their study illustrates the synthesis process using this pyrazole derivative, confirming the structures through MS and NMR spectrum analysis (Kong et al., 2016).

Application in Polymer Synthesis

This pyrazole derivative finds significant usage in polymer synthesis. Research by Bethel et al. (2012) and Welterlich et al. (2012) demonstrates its utility in developing polymers with specific properties. These studies involve synthesizing and coupling various boronic esters, including the pyrazole derivative, to create deeply colored polymers and copolymers with unique luminescent properties (Bethel et al., 2012), (Welterlich et al., 2012).

Contribution to Advanced Material Research

The compound contributes significantly to advanced material research. Studies involving the synthesis of complex molecules for specific applications, such as in luminescent properties, indicate the versatility of this pyrazole derivative. Cheon et al. (2005) investigated the synthesis of fluorene copolymers bearing this pyrazole derivative, highlighting its role in creating materials with specific electronic properties (Cheon et al., 2005).

Safety And Hazards

This compound is labeled with the signal word "Warning" . It may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if skin irritation or eye irritation persists .

properties

IUPAC Name

1-propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21BN2O2/c1-6-7-15-9-10(8-14-15)13-16-11(2,3)12(4,5)17-13/h8-9H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKLGYJWLZWMIDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375182
Record name 1-Propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

CAS RN

827614-69-7
Record name 1-Propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=827614-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Propyl-1H-pyrazole-4-boronic acid pinacol ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
C Zhang, W Qi, Y Li, M Tang, T Yang… - Journal of Medicinal …, 2021 - ACS Publications
TYK2 mediates signaling of IL-23, IL-12, and Type I IFN-driven responses that are critical in immune-mediated diseases. Herein, we report the design, synthesis, and structure–activity …
Number of citations: 13 pubs.acs.org
K Ran, J Zeng, G Wan, X He, Z Feng, W Xiang… - European Journal of …, 2021 - Elsevier
Aberrant signaling of fibroblast growth factor receptors (FGFRs) has been identified as a driver of tumorigenesis and the development of many solid tumors, making FGFRs a compelling …
Number of citations: 12 www.sciencedirect.com
S Liu, C Huang, C Huang, Y Huang, Y Yu… - Journal of Enzyme …, 2023 - Taylor & Francis
Clinical treatment by FDA-approved ROS1/ALK inhibitor Crizotinib significantly improved the therapeutic outcomes. However, the emergence of drug resistance, especially driven by …
Number of citations: 5 www.tandfonline.com

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